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Compound of Interest

Compound Name: Meloscandonine

Cat. No.: B1154923 Get Quote

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data and

structural elucidation of Meloscine, a prominent pentacyclic indole alkaloid. While the initial

inquiry sought data for "Meloscandonine," a thorough search of available scientific literature

did not yield specific spectroscopic information for a compound with that name. However,

Meloscine, a closely related and well-characterized alkaloid isolated from the plant Melodinus

scandens, offers a valuable case study for researchers, scientists, and drug development

professionals. This document will focus on the spectroscopic data of Meloscine, presenting it in

a clear, tabular format, alongside generalized experimental protocols for its isolation and

characterization.

Spectroscopic Data of Meloscine
The structural elucidation of Meloscine has been accomplished through a combination of

spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and

Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained

from these analyses.

Table 1: ¹H NMR Spectroscopic Data for a Synthetic
Intermediate of (±)-Meloscine
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Aromatic-H 7.34-7.20 m -

Vinyl-H 6.17-5.92 m -

Vinyl-H 5.10-5.00 m -

CH 4.35 s -

CH₂ 3.65-3.36 m -

CH₂/CH 2.21-1.92 m -

C(CH₃)₃ 1.49 s -

Note: Data is for a Boc-protected synthetic intermediate as reported in synthesis studies. The

specific assignments for the core structure of Meloscine may vary.

Table 2: ¹³C NMR Spectroscopic Data for a Synthetic
Intermediate of (±)-Meloscine[1]

Carbon Type Chemical Shift (δ, ppm)

C=O 154.3

C (aromatic/vinyl) 148.4, 148.3, 144.3, 143.9, 141.3

C (aromatic/vinyl) 128.4, 126.1, 125.7, 125.5

C (vinyl) 113.2, 112.5, 112.4, 112.2

C-O 79.9, 79.2

C-N 75.3, 75.0, 59.1, 58.0, 55.3, 54.7

CH/CH₂
46.4, 46.1, 39.0, 38.0, 36.4, 36.0, 33.4, 32.6,

29.7

CH₃ 28.5
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Note: Data is for a Boc-protected synthetic intermediate and shows signals for both rotamers.

[1]

Table 3: Mass Spectrometry Data for Meloscine
Parameter Value

Molecular Formula C₁₉H₂₀N₂O

Molecular Weight 292.4 g/mol

Exact Mass (Computed) 292.157563266 Da

Experimental Protocols
The following sections outline the general methodologies employed in the isolation and

structural characterization of alkaloids like Meloscine from their natural sources.

Isolation of Meloscine
Plant Material Collection and Preparation: The aerial parts of Melodinus scandens are

collected, dried, and pulverized.

Extraction: The powdered plant material is subjected to extraction with a suitable organic

solvent, typically methanol or ethanol, at room temperature for an extended period. The

process is often repeated multiple times to ensure complete extraction.

Acid-Base Partitioning: The crude extract is concentrated under reduced pressure. The

resulting residue is then suspended in an acidic aqueous solution (e.g., 5% HCl) and

partitioned with a non-polar solvent (e.g., hexane or ethyl acetate) to remove neutral and

acidic compounds. The aqueous layer, containing the protonated alkaloids, is then basified

(e.g., with NH₄OH to pH 9-10) and extracted with a chlorinated solvent (e.g.,

dichloromethane or chloroform).

Chromatographic Purification: The crude alkaloid mixture is subjected to multiple

chromatographic steps for purification. This typically involves:

Column Chromatography: Using silica gel or alumina as the stationary phase and a

gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) as the mobile
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phase.

Preparative Thin-Layer Chromatography (pTLC): For the separation of closely related

compounds.

High-Performance Liquid Chromatography (HPLC): Often used as a final purification step

to obtain the pure alkaloid.

Structural Elucidation
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often with

electrospray ionization (ESI), is used to determine the exact molecular weight and elemental

composition of the isolated compound.[1] Fragmentation patterns observed in tandem MS

(MS/MS) experiments provide valuable information about the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is

conducted to determine the complete chemical structure and stereochemistry of the

molecule. This includes:

¹H NMR: To identify the types and connectivity of protons in the molecule.

¹³C NMR: To determine the number and types of carbon atoms.

2D NMR Experiments:

COSY (Correlation Spectroscopy): To establish proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton

correlations.

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range carbon-

proton correlations, which is crucial for assembling the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity

of protons, which helps in assigning the relative stereochemistry.

X-ray Crystallography: If a suitable single crystal of the compound can be obtained, X-ray

crystallography provides unambiguous determination of the molecular structure and absolute
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stereochemistry.

Workflow for Isolation and Identification of
Meloscine
The following diagram illustrates the typical workflow for the isolation and structural elucidation

of Meloscine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1154923?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Plant Material (Melodinus scandens)

Solvent Extraction

Acid-Base Partitioning

Crude Alkaloid Extract

Column Chromatography

Alkaloid Fractions

Further Purification (pTLC, HPLC)

Pure Meloscine

Structural Elucidation

Mass Spectrometry (HRMS) NMR Spectroscopy (1D & 2D) X-ray Crystallography

Click to download full resolution via product page

Caption: Workflow for the isolation and structural determination of Meloscine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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